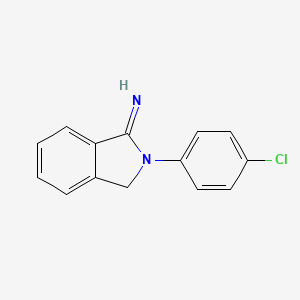
2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine
説明
The compound “2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine” is a derivative of isoindoline, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring. The presence of the chlorophenyl group suggests that this compound may have unique properties compared to other isoindoline derivatives .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a isoindoline ring system substituted at the 2-position with a 4-chlorophenyl group .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the reaction conditions and the reagents used. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions, and the isoindoline ring might be involved in various cyclization or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the chlorophenyl group) would influence properties like solubility, melting point, boiling point, etc .作用機序
2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine binds to and activates the μ-opioid receptor in the brain and spinal cord, producing pain relief and euphoria. This activation of the μ-opioid receptor also leads to the inhibition of the release of neurotransmitters such as glutamate, which reduces the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects:
This compound has been found to produce a variety of biochemical and physiological effects in the body. These effects include pain relief, euphoria, sedation, respiratory depression, and constipation. This compound has also been found to produce less dependence and tolerance than other opioids, which makes it a promising candidate for the development of new pain medications.
実験室実験の利点と制限
2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective μ-opioid receptor agonist, which makes it a useful tool for studying the μ-opioid receptor and its role in pain management and addiction. However, one limitation is that this compound is a controlled substance and requires special permits and regulations for use in lab experiments.
将来の方向性
There are several potential future directions for the study of 2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine. One direction is the development of new pain medications based on the structure and mechanism of this compound. Another direction is the study of the μ-opioid receptor and its role in pain management and addiction. Additionally, the study of this compound and its effects on the nervous system may lead to new insights into the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
科学的研究の応用
2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine has been studied extensively in the field of pain management and analgesia. It has been found to be a potent and selective μ-opioid receptor agonist, which makes it a promising candidate for the development of new pain medications. This compound has also been studied in the treatment of opioid addiction and withdrawal, as it has been found to produce less respiratory depression and dependence than other opioids.
特性
IUPAC Name |
2-(4-chlorophenyl)-3H-isoindol-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(17)16/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKIUOZRZMHOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



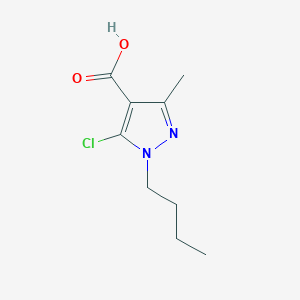
![3-{5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B3390279.png)
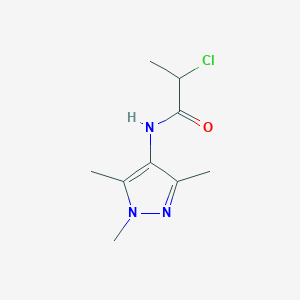

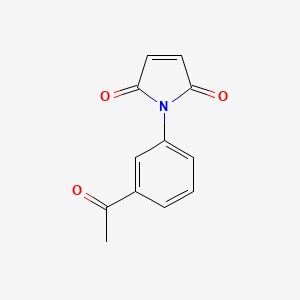
![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3390296.png)
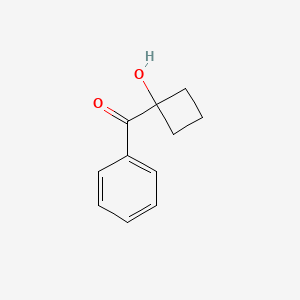
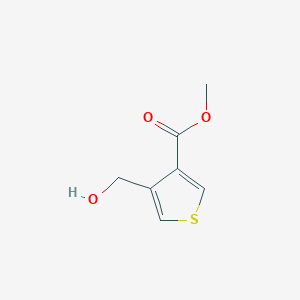
![7-Isocyanato-2,3-dihydrobenzo[b]furan](/img/structure/B3390326.png)
![Bicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B3390331.png)

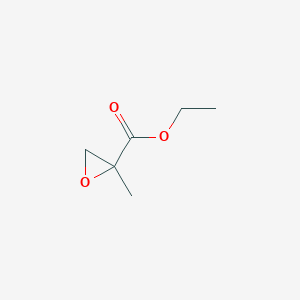
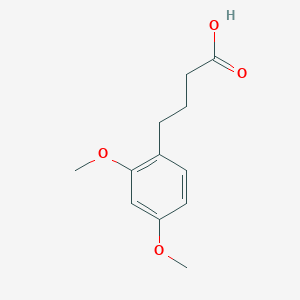
![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B3390368.png)